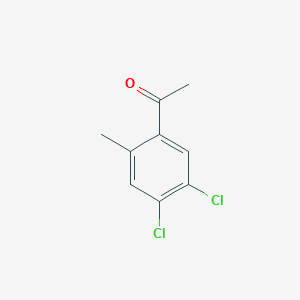

1-(4,5-Dichloro-2-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dichloro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-8(10)9(11)4-7(5)6(2)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZAFADAMWMBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Organic Chemistry Research

In the broader context of organic chemistry, substituted acetophenones (a class of ethanones) are recognized as valuable precursors and intermediates for synthesizing a wide range of more complex molecules. chemicalbook.comresearchgate.net They are frequently employed in the creation of biologically active compounds, including pyrazole (B372694) derivatives and chalcones. chemicalbook.com The general significance of 1-(4,5-Dichloro-2-methylphenyl)ethanone is presumed to lie in its potential role as a pharmaceutical intermediate. lookchem.com The specific arrangement of chloro and methyl substituents on the phenyl ring provides a unique electronic and steric environment, which could, in principle, be exploited to influence the outcome of chemical reactions and create novel molecular structures. However, without dedicated research studies, its precise utility and significance as a synthetic building block remain largely theoretical and underexplored.

Current Research Landscape for Substituted Ethanones

The research landscape for substituted ethanones is dynamic and expansive. These compounds are foundational in the development of new synthetic methodologies and are pivotal in medicinal chemistry and materials science. researchgate.netguidechem.com Scientists actively investigate how different substituents on the aromatic ring affect the reactivity of the ethanone (B97240) moiety, leading to the synthesis of novel heterocyclic compounds and other valuable organic products. nih.gov Research often focuses on developing efficient, sustainable, and regioselective reactions, such as Heck-type arylations, to create functionalized acetophenones. researchgate.net These efforts aim to build libraries of diverse molecules for applications ranging from drug discovery to the creation of new materials. nih.gov While this provides a rich context, the current body of published research does not specifically include 1-(4,5-Dichloro-2-methylphenyl)ethanone within these investigations.

Future Directions and Open Research Questions for 1 4,5 Dichloro 2 Methylphenyl Ethanone

Established Reaction Pathways

Traditional synthesis of this compound relies on well-established organic reactions, primarily Friedel-Crafts acylation and various multi-step sequences.

Friedel-Crafts Acylation of Dichlorotoluene Precursors

The most direct and conventional method for synthesizing this compound is the Friedel-Crafts acylation of 3,4-dichlorotoluene. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction involves treating the dichlorotoluene substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst. scribd.com Aluminum chloride (AlCl₃) is the most commonly employed catalyst for this transformation. youtube.com

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between the acetylating agent and the Lewis acid. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring of 3,4-dichlorotoluene. The directing effects of the substituents on the aromatic ring (methyl and chloro groups) guide the position of acylation. The final step is the loss of a proton, which restores the aromaticity of the ring and yields the desired ketone product. libretexts.org A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, which prevents polyacylation products from forming. organic-chemistry.org

| Component | Chemical Name | Role |

|---|---|---|

| Aromatic Substrate | 3,4-Dichlorotoluene | Starting Material |

| Acylating Agent | Acetyl Chloride (or Acetic Anhydride) | Source of the Acetyl Group |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis Acid to Generate Acylium Ion |

| Product | This compound | Target Compound |

Multi-step Organic Synthesis Approaches

Beyond direct acylation, this compound can be constructed through multi-step synthetic sequences. These routes offer flexibility, especially when the direct Friedel-Crafts approach is hindered by substrate reactivity or regioselectivity issues. libretexts.org Multi-step syntheses involve the sequential transformation of functional groups to build the target molecule from different, often more readily available, starting materials. chegg.comorgsyn.org

One plausible multi-step pathway involves a palladium-catalyzed cross-coupling reaction. organic-chemistry.org For instance, a starting material like 1-bromo-4,5-dichloro-2-methylbenzene (B1283072) could be coupled with an acyl anion equivalent. organic-chemistry.org Alternatively, the bromo-precursor could be converted into an organometallic reagent, such as a Grignard reagent, followed by a reaction with an acetylating agent. Such methods provide alternative disconnections for forming the critical carbon-carbon bond between the aromatic ring and the acetyl group.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Halogenation | Introduction of a bromine atom to create a reactive handle on the dichlorotoluene ring. |

| 2 | Organometallic Formation | Conversion of the aryl bromide into a more nucleophilic Grignard or organolithium reagent. |

| 3 | Acylation | Reaction of the organometallic intermediate with an acetylating agent (e.g., acetyl chloride) to form the ketone. |

Novel Synthetic Strategies and Conditions

Research into the synthesis of aryl ketones continues to evolve, with a focus on developing more efficient, sustainable, and versatile catalytic systems.

Catalyst-Assisted Synthesis of Ethanone (B97240) Derivatives

Modern synthetic chemistry aims to replace stoichiometric reagents, like the large quantities of AlCl₃ used in traditional Friedel-Crafts reactions, with more sustainable catalytic alternatives. researchgate.net For the synthesis of aryl ketones, significant progress has been made using solid acid catalysts. acs.orgresearchgate.net These materials, which include zeolites, clays, and sulfated zirconia, offer several advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste streams. acs.orgnih.gov

Furthermore, other catalytic methods for aryl ketone synthesis are being explored, such as the palladium-catalyzed coupling of aryl halides with various acyl surrogates or organometallic reagents. organic-chemistry.org These advanced methods often proceed under milder conditions and exhibit broad functional group tolerance, expanding the toolkit for constructing complex molecules like this compound. organic-chemistry.org

Stereoselective Synthetic Routes

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. ethz.ch This is a critical consideration when a molecule contains chiral centers—atoms with a non-superimposable mirror image. acs.org Common stereoselective reactions include asymmetric hydrogenations or the use of chiral auxiliaries to guide the formation of a specific enantiomer or diastereomer. acs.orgwikipedia.org

However, the target compound, this compound, is an achiral molecule. It does not possess any stereocenters, and its structure is superimposable on its mirror image. Consequently, stereoselective synthesis is not a relevant concept for the direct preparation of this specific compound. tandfonline.com Stereochemical control would only become a factor in subsequent reactions if the ethanone were to be transformed into a chiral derivative, for example, by reducing the ketone to a chiral alcohol.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful optimization of multiple parameters to ensure safety, efficiency, and economic viability. For the synthesis of this compound, particularly via the Friedel-Crafts pathway, several factors must be considered.

Key optimization areas include minimizing the amount of catalyst used, which is a significant cost and waste contributor. The use of reusable solid acid catalysts is a major goal in greening this process. researchgate.net Reaction conditions such as temperature, reaction time, and solvent choice must be fine-tuned to maximize yield and minimize the formation of impurities. researchgate.net On a large scale, managing the exothermic nature of the reaction and the safe handling of corrosive reagents like AlCl₃ and by-products like HCl gas are paramount. acs.orgnih.gov Purification methods must also be adapted for large quantities, often shifting from laboratory techniques like column chromatography to more scalable methods such as crystallization or distillation.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ is common. | Focus on catalytic amounts, catalyst recovery, and use of solid acids. acs.org |

| Solvent | Variety of chlorinated or inert solvents. | Solvent recovery, minimizing volume, and environmental impact are critical. |

| Temperature Control | Easily managed with heating mantles or ice baths. | Requires robust heat exchange systems to manage exotherms safely. |

| Work-up/Purification | Aqueous quench, extraction, chromatography. | Crystallization, distillation, and filtration are preferred for efficiency. |

| Safety | Standard laboratory precautions. | Management of corrosive materials and gaseous by-products (HCl) at a large scale. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dichlorotoluene |

| Acetyl Chloride |

| Acetic Anhydride |

| Aluminum Chloride |

| 1-Bromo-4,5-dichloro-2-methylbenzene |

Reactions at the Carbonyl Functional Group

The carbonyl group is a site of rich chemical reactivity, primarily involving the addition of nucleophiles to the electrophilic carbonyl carbon.

Aromatic ketones like this compound readily undergo condensation reactions with aldehydes and other carbonyl compounds. A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, where the ketone reacts with an aromatic aldehyde (which cannot enolize) in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. uomustansiriyah.edu.iq

Furthermore, multicomponent condensation reactions provide an efficient pathway for synthesizing more complex molecules. For instance, substituted acetophenones can react with an aryl aldehyde, acetyl chloride, and acetonitrile (B52724) in the presence of a catalyst like Nafion-H to produce β-acetamido ketones in high yields. researchgate.net Boric acid under microwave conditions has also been used to catalyze condensation reactions between acetophenone (B1666503) derivatives and aldehydes, offering an environmentally friendly protocol. mdpi.com Halogen-substituted acetophenones are generally compatible with these reaction conditions. rsc.orgnih.gov

| Acetophenone Derivative | Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Generic Substituted Acetophenone | Aryl Aldehyde | aq. NaOH / Ethanol | Chalcone (B49325) (α,β-Unsaturated Ketone) | uomustansiriyah.edu.iq |

| Generic Substituted Acetophenone | Aryl Aldehyde, Acetyl Chloride, Acetonitrile | Nafion-H | β-Acetamido Ketone | researchgate.net |

| Generic Substituted Acetophenone | Aldehyde | Boric Acid / Microwave | Chalcone Derivative | mdpi.com |

| Halo-substituted Acetophenones | Elemental Sulfur, Ammonium Acetate | DMSO, 60°C | Imidazothione | rsc.orgnih.gov |

The Baeyer-Villiger oxidation is a key reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org This reaction is typically carried out with peroxyacids, such as m-CPBA, or hydrogen peroxide. nih.gov The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The established order of migration is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups are the methyl group and the 4,5-dichloro-2-methylphenyl group. Based on the migratory aptitude, the substituted phenyl group is significantly more likely to migrate than the methyl group. This selective migration would result in the formation of 4,5-dichloro-2-methylphenyl acetate.

The carbonyl group of an aryl alkyl ketone can be completely reduced to a methylene (B1212753) group (CH₂) using several methods, most notably the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the conversion of the ketone to a hydrazone by reacting it with hydrazine (B178648) (H₂NNH₂), followed by deprotonation with a strong base (like KOH or potassium tert-butoxide) at high temperatures. ucla.eduwikipedia.org The resulting intermediate collapses, releasing nitrogen gas to form a carbanion that is then protonated by the solvent to yield the alkane. ucla.edu This method is ideal for substrates that are stable under strongly basic conditions. wikipedia.org

The Clemmensen reduction achieves the same transformation but under strongly acidic conditions. wikipedia.org The reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is particularly effective for reducing aryl-alkyl ketones, such as those formed during Friedel-Crafts acylation, and serves as a crucial step in the synthesis of alkylbenzenes with straight chains. wikipedia.orgyoutube.com The substrate must, however, be stable to strong acid. wikipedia.org

| Method | Reagents | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), Strong Base (e.g., KOH) | High Temperature (e.g., in Diethylene Glycol) | Suitable for acid-sensitive substrates. | Unsuitable for base-sensitive substrates; steric hindrance can be an issue. | ucla.eduwikipedia.org |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Conc. HCl | Acidic, Heat | Highly effective for aryl-alkyl ketones. | Unsuitable for acid-sensitive substrates. | wikipedia.organnamalaiuniversity.ac.in |

Transformations of the Halogenated Aromatic Ring

The aromatic ring of this compound is substituted with groups that have opposing electronic effects, leading to complex and often selective reactivity in both nucleophilic and electrophilic substitution reactions.

Nucleophilic aromatic substitution (S_NAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (such as a halogen). libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

In this compound, the acetyl group (-COCH₃) is a powerful electron-withdrawing group. Its position on the ring is key to determining the reactivity of the two chlorine atoms:

The chlorine atom at the C-4 position is ortho to the acetyl group.

The chlorine atom at the C-5 position is meta to the acetyl group.

Because the stabilizing effect of an electron-withdrawing group is only effective from the ortho and para positions, the chlorine at C-4 is significantly activated towards nucleophilic attack. youtube.com The chlorine at C-5, being meta, is not activated. Therefore, S_NAr reactions with strong nucleophiles (e.g., alkoxides, amines) are expected to occur regioselectively at the C-4 position, replacing the chlorine atom at that site. youtube.com Studies on other 2,4-dichloro-substituted aromatic systems confirm that nucleophilic attack preferentially occurs at the position activated by an ortho/para electron-withdrawing group. nih.govresearchgate.net

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. msu.edu The feasibility and regioselectivity of this reaction are governed by the combined electronic effects of the existing substituents. youtube.com

The substituents on this compound have the following effects on EAS:

-COCH₃ (acetyl): Strongly deactivating and a meta-director.

-CH₃ (methyl): Activating and an ortho, para-director.

-Cl (chloro): Deactivating and an ortho, para-director.

The combination of three deactivating groups (two chloro, one acetyl) makes the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack. msu.edu Any EAS reaction, such as nitration or further halogenation, would require very harsh conditions. masterorganicchemistry.commt.com

The two unsubstituted positions on the ring are C-3 and C-6. The directing influences on these positions are as follows:

Position C-3: This site is ortho to the activating methyl group but meta to the deactivating acetyl and C-4 chloro groups.

Position C-6: This site is para to the activating methyl group, meta to the deactivating acetyl group, and ortho to the deactivating C-5 chloro group.

Mechanistic Investigations of Key Reactions

The chemical reactivity of this compound is primarily governed by the acetyl group, which contains a reactive carbonyl and adjacent α-hydrogens. Mechanistic studies of reactions involving similar acetophenones provide insight into the transformations of this compound. Key reactions, such as chalcone formation and subsequent heterocycle synthesis, proceed through well-established mechanistic pathways.

The formation of chalcones from acetophenones occurs via the Claisen-Schmidt condensation, a base-catalyzed aldol condensation reaction. The mechanism involves the following key steps:

Enolate Formation: A strong base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aromatic aldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy ketone (an aldol addition product).

Dehydration: Under the reaction conditions, this β-hydroxy ketone readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the formation of an enolate, followed by the elimination of a hydroxide ion from the β-carbon. This elimination step forms a stable, conjugated α,β-unsaturated ketone system, yielding the final chalcone product.

The subsequent conversion of these chalcones into pyrazole (B372694) heterocyles also follows a distinct mechanistic route. This transformation is a cyclocondensation reaction with hydrazine or its derivatives. The mechanism typically involves:

Michael Addition: The hydrazine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (a conjugate addition).

Intramolecular Cyclization: Following the initial addition, an intramolecular nucleophilic attack occurs where the other nitrogen atom of the hydrazine attacks the carbonyl carbon of the ketone. This forms a five-membered heterocyclic ring intermediate.

Dehydration: The cyclic intermediate then undergoes dehydration, losing a molecule of water to form a dihydropyrazole (a pyrazoline).

Oxidation (Aromatization): The pyrazoline intermediate can then be oxidized to the thermodynamically stable aromatic pyrazole ring. In some cases, this oxidation occurs spontaneously in the presence of air, or specific oxidizing agents can be employed.

These mechanistic principles underpin the derivatization of this compound into more complex chemical structures.

**3.4. Derivatization for Complex Chemical Scaffolds

The structure of this compound serves as a versatile starting point for the synthesis of a variety of more complex molecules, particularly heterocyclic and conjugated systems. The reactivity of its acetyl group allows for targeted modifications to build intricate chemical scaffolds.

Nitrogen-containing heterocycles are crucial scaffolds in medicinal and materials chemistry. openmedicinalchemistryjournal.com this compound is a valuable precursor for the synthesis of substituted pyrazoles and oxadiazoles (B1248032) through multi-step reaction sequences.

Pyrazoles: The synthesis of pyrazoles often begins with the formation of an α,β-unsaturated ketone intermediate, such as a chalcone. nih.gov These chalcones, derived from this compound, can undergo a cyclocondensation reaction with hydrazine hydrate (B1144303) or substituted hydrazines to yield 1,3,5-trisubstituted pyrazole derivatives. nih.govorganic-chemistry.org The reaction involves the initial formation of a pyrazoline intermediate, which subsequently undergoes oxidation to the stable aromatic pyrazole ring. organic-chemistry.org This method provides a reliable route to pyrazoles bearing the 4,5-dichloro-2-methylphenyl moiety.

| Precursor Chalcone | Hydrazine Reagent | Resulting Pyrazole Derivative |

| (E)-1-(4,5-dichloro-2-methylphenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 3-(4,5-dichloro-2-methylphenyl)-5-phenyl-1H-pyrazole |

| (E)-1-(4,5-dichloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | 3-(4,5-dichloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrazole |

| (E)-1-(4,5-dichloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Phenylhydrazine | 3-(4,5-dichloro-2-methylphenyl)-1,5-diphenyl-1H-pyrazole |

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound requires its conversion into a carboxylic acid derivative first. The ketone can be oxidized to 4,5-dichloro-2-methylbenzoic acid. This acid is then converted to the corresponding acid hydrazide by reaction with hydrazine hydrate. nih.gov The resulting 4,5-dichloro-2-methylbenzoyl hydrazide is a key intermediate that can be cyclized with various reagents, such as orthoesters or other carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.govorganic-chemistry.org This pathway allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a range of biological activities. acs.org They are readily synthesized from this compound through the Claisen-Schmidt condensation reaction. nih.govchemrevlett.com This base-catalyzed reaction involves the condensation of the ketone with various substituted aromatic aldehydes. jetir.org By altering the substituent on the aromatic aldehyde, a diverse library of chalcone derivatives can be prepared, each featuring the this compound backbone. The reaction is typically carried out in an alcoholic solvent using a base such as sodium hydroxide or potassium hydroxide. jetir.orgscispace.com

| Aldehyde Reactant | Chalcone Product Name |

| Benzaldehyde | (E)-1-(4,5-dichloro-2-methylphenyl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-1-(4,5-dichloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-1-(4,5-dichloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | (E)-1-(4,5-dichloro-2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| 2-Thiophenecarboxaldehyde | (E)-1-(4,5-dichloro-2-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one |

The conversion of the acetyl group of this compound into a carboxylic acid function is a key transformation that opens up further derivatization possibilities, such as the synthesis of amides, esters, and heterocycles like oxadiazoles. A standard and efficient method for this conversion is the haloform reaction.

In this reaction, the methyl ketone is treated with an excess of a halogen (e.g., iodine, bromine, or chlorine) in the presence of a strong base like sodium hydroxide. The reaction proceeds through the repeated halogenation of the methyl group's carbon atom, followed by the cleavage of the resulting trihalomethyl ketone by the hydroxide ion. This cleavage yields the sodium salt of the corresponding carboxylic acid (sodium 4,5-dichloro-2-methylbenzoate) and a haloform (e.g., iodoform, bromoform, or chloroform). Subsequent acidification of the reaction mixture with a mineral acid protonates the carboxylate salt to afford the final product, 4,5-dichloro-2-methylbenzoic acid. This carboxylic acid is a versatile intermediate for further synthetic elaborations.

Advanced Spectroscopic and Structural Characterization of 1 4,5 Dichloro 2 Methylphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(4,5-dichloro-2-methylphenyl)ethanone, one would expect to observe distinct signals for the aromatic protons and the methyl protons of both the phenyl ring and the ethanone (B97240) moiety. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, as well as the electron-donating effect of the methyl group. Spin-spin coupling patterns would reveal the connectivity of the aromatic protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons (with those bonded to chlorine atoms appearing at characteristic chemical shifts), and the methyl carbons.

Hypothetical Data Tables:

Without experimental data, the following tables are illustrative of how the NMR data for this compound would be presented.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | s, d, t, q, m | #H | Aromatic-H, -CH₃ |

| Value | s, d, t, q, m | #H | Aromatic-H, -CH₃ |

| Value | s, d, t, q, m | #H | Aromatic-H, -CH₃ |

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| Value | C=O |

| Value | Aromatic C-Cl |

| Value | Aromatic C-H |

| Value | Aromatic C-C |

| Value | -CH₃ |

Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would show correlations between coupled protons, helping to establish the arrangement of substituents on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon skeleton.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band would be anticipated in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1700-1680 | C=O Stretch (Ketone) |

| ~1600-1450 | Aromatic C=C Stretch |

| < 800 | C-Cl Stretch |

Raman Spectroscopy and Vibrational Mode Assignments

Raman spectroscopy, a complementary technique to FT-IR, would provide further insight into the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl bonds would be expected to produce distinct Raman signals. A comprehensive analysis would involve assigning the observed Raman bands to specific vibrational modes, often aided by computational chemistry calculations.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the cleavage of the acyl group, leading to the formation of a [M-CH₃]⁺ ion and a [M-COCH₃]⁺ ion. The fragmentation of the aromatic ring could also occur, providing further structural information.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. longdom.org For this compound, with the molecular formula C₉H₈Cl₂O, the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Consequently, a molecule with two chlorine atoms, such as this compound, will exhibit a distinctive pattern of three peaks for the molecular ion cluster:

[M]⁺: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes.

The relative intensity ratio of these peaks is approximately 9:6:1, which serves as a definitive indicator for the presence of two chlorine atoms in the molecule. HRMS analysis provides the exact mass for each of these isotopic peaks, allowing for unambiguous confirmation of the elemental formula.

| Isotopic Composition | Ion Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₉H₈³⁵Cl₂O | [M]⁺ | 201.99522 | 100.0 |

| C₉H₈³⁵Cl³⁷ClO | [M+2]⁺ | 203.99227 | 65.0 |

| C₉H₈³⁷Cl₂O | [M+4]⁺ | 205.98932 | 10.5 |

Fragmentation Pattern Analysis

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. wikipedia.org The fragmentation pattern for aromatic ketones is well-established and involves specific cleavage pathways. miamioh.edu

The primary fragmentation event is typically α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this molecule, two main α-cleavage pathways are expected:

Loss of a methyl radical (•CH₃): This is a very common pathway for acetophenones, leading to the formation of a stable acylium ion. The loss of a mass of 15 Da from the molecular ion results in the formation of the [4,5-dichloro-2-methylbenzoyl] cation. This fragment is often the base peak or one of the most intense peaks in the spectrum. miamioh.edu

Loss of the dichloromethylphenyl radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43.

Further fragmentation can occur from the acylium ion, typically involving the loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of the [4,5-dichloro-2-methylphenyl] cation.

| m/z (for ³⁵Cl isotopes) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 202 | [C₉H₈Cl₂O]⁺• | Molecular Ion |

| 187 | [C₈H₅Cl₂O]⁺ | α-cleavage: Loss of •CH₃ |

| 159 | [C₇H₅Cl₂]⁺ | Loss of CO from the acylium ion |

| 43 | [C₂H₃O]⁺ | α-cleavage: Loss of •C₇H₅Cl₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its chromophores: the substituted benzene (B151609) ring and the carbonyl group. youtube.com Like other acetophenone (B1666503) derivatives, its spectrum is characterized by two primary types of electronic transitions. researchgate.net

π → π Transitions:* These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. These transitions typically occur at shorter wavelengths (e.g., 200-280 nm) and are responsible for the strong absorption bands in the UV spectrum. The substitution on the benzene ring (two chlorine atoms and a methyl group) is expected to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted acetophenone.

n → π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are of lower energy and therefore appear at longer wavelengths (typically >300 nm). bris.ac.uk A key characteristic of n → π* transitions is their significantly lower molar absorptivity (intensity) compared to π → π* transitions. researchgate.net

The presence of electron-withdrawing chloro substituents on the aromatic ring can influence the energies of these transitions. nih.gov

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Region | Expected Intensity (ε) |

|---|---|---|---|

| π → π | Substituted Benzene Ring / Carbonyl C=O | ~240-290 nm | High (ε > 10,000) |

| n → π | Carbonyl C=O | ~310-330 nm | Low (ε < 1,000) |

Single-Crystal X-ray Diffraction (SC-XRD)

Based on a thorough review of available scientific literature, no public records of a single-crystal X-ray diffraction study for this compound were found. Therefore, experimental data regarding its specific molecular geometry, bond parameters, crystal packing, and intermolecular interactions are not available at this time. The following sections describe the types of analyses that would be conducted if such data were accessible.

Molecular Geometry and Bond Parameters

If a crystal structure were available, SC-XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data would allow for detailed confirmation of the connectivity and three-dimensional shape of the molecule. Key parameters of interest would include the C-Cl, C=O, and C-C bond lengths, as well as the planarity of the aromatic ring and the orientation of the acetyl group relative to the ring.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal lattice would reveal how individual molecules are arranged in the solid state. The types of intermolecular interactions governing this packing are crucial for understanding the material's bulk properties. For a molecule like this compound, several types of noncovalent interactions would be anticipated:

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor are commonly observed in the crystal structures of ketones.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, potentially forming C-Cl···O or C-Cl···Cl interactions, which can significantly influence the crystal packing. mdpi.comnih.gov

Pi-Stacking: The aromatic rings could engage in π-π stacking interactions, where the rings are arranged in either a parallel or T-shaped fashion, contributing to the stability of the crystal lattice.

Hirshfeld Surface Analysis for Noncovalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. rsc.orgmdpi.com This analysis partitions crystal space into regions where the electron distribution of a "promolecule" dominates the electron density. By mapping properties like normalized contact distance (d_norm) onto this surface, it is possible to identify specific atoms involved in close intermolecular contacts. nih.gov

Computational Chemistry and Theoretical Studies on 1 4,5 Dichloro 2 Methylphenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic structure and properties of molecules. These studies provide fundamental insights into a compound's behavior at the atomic level. However, no published DFT studies for 1-(4,5-Dichloro-2-methylphenyl)ethanone were found.

Molecular Geometry Optimization and Energetics

A foundational step in computational chemistry is the optimization of the molecular geometry to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. This analysis provides the most stable three-dimensional structure of the molecule. Without dedicated studies, specific energetic data and optimized coordinates for this compound are not available.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. By correlating the calculated vibrational modes with experimental spectra, chemists can confirm the molecular structure and assign specific spectral peaks to the motions of atoms within the molecule. No such theoretical vibrational analysis has been published for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into how a molecule will interact with other chemical species.

HOMO-LUMO Energy Gaps and Global Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. These descriptors quantify the molecule's reactive nature. Specific values for the HOMO-LUMO gap and these reactivity descriptors for this compound have not been reported in the scientific literature.

Charge Transfer Characteristics and Delocalization

Analysis of the HOMO and LUMO distributions reveals potential sites for electrophilic and nucleophilic attack. The delocalization of these orbitals across the molecule indicates pathways for intramolecular charge transfer, which is crucial for understanding reaction mechanisms and electronic properties. This level of detailed electronic analysis is currently unavailable for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The map uses a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. An MEP map for this compound has not been published, precluding a detailed discussion of its reactive surface.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. bohrium.comaiu.edu A key feature of NBO analysis is its ability to quantify interactions between these localized orbitals, particularly the stabilizing effects of electron delocalization, known as hyperconjugation. youtube.comarxiv.org

This analysis is performed using second-order perturbation theory on the NBO basis, which calculates the stabilization energy, E(2), associated with charge transfer from a filled (donor) orbital to a vacant (acceptor) anti-bonding or Rydberg orbital. researchgate.net A higher E(2) value signifies a stronger interaction. researchgate.net

For a molecule like this compound, NBO analysis would reveal several key interactions:

Intramolecular Charge Transfer (ICT): The delocalization of electron density from the lone pairs of the chlorine and oxygen atoms into the anti-bonding (π) orbitals of the aromatic ring and the carbonyl group. materialsciencejournal.org For instance, studies on other chloro-aromatic compounds show significant stabilization from the interaction of a chlorine lone pair (n(Cl)) with an adjacent C-C π anti-bonding orbital, indicating ICT that stabilizes the molecule. materialsciencejournal.orgacadpubl.eu

Hyperconjugation: Interactions involving the methyl group's C-H σ bonds donating electron density into adjacent empty orbitals.

Bonding Character: The analysis details the hybrid composition (s- and p-character) of the atomic orbitals that form the bonds, providing insight into the molecular geometry. youtube.com

In related chlorinated organic molecules, the interaction energy from a chlorine lone pair to an adjacent π* orbital (n(Cl) → π(C-C)) can contribute significantly to molecular stability, often with E(2) values in the range of 10-12 kcal/mol. materialsciencejournal.org Similarly, the oxygen lone pairs of the ethanone (B97240) group would exhibit strong hyperconjugative interactions with the carbonyl C=O π orbital.

Table 1: Representative NBO Second-Order Perturbation Analysis for Analogous Chlorinated Aromatic Compounds This table illustrates the type of data obtained from NBO analysis on similar molecular fragments. Data is hypothetical and based on findings from related studies.

| Donor NBO (Orbital) | Acceptor NBO (Orbital) | E(2) (kcal/mol) | Interaction Type |

| n(Cl) | π(Carom-Carom) | 11.8 | Lone Pair → π delocalization |

| n(O) | π(C=O) | 45.3 | Lone Pair → π delocalization |

| π(Carom-Carom) | π(C=O) | 20.5 | π → π conjugation |

| σ(C-H)methyl | σ(Carom-Cacetyl) | 2.3 | σ → σ hyperconjugation |

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with conjugated π-electron systems and charge asymmetry can exhibit significant nonlinear optical (NLO) responses, making them candidates for applications in optoelectronics and photonics. physchemres.orgresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are crucial for predicting these properties and guiding the design of new NLO materials. plos.orgrsc.org The key NLO properties are calculated by analyzing the molecule's response to an external electric field. dtic.mil

The fundamental NLO properties are derived from the expansion of the total dipole moment as a function of an applied electric field. nih.gov

Polarizability (α): This tensor describes the linear response of the molecular electron cloud to an electric field, i.e., how easily the electron density is distorted. It is the primary factor determining the refractive index of a material. Calculations on various aromatic compounds show that DFT methods can predict polarizability with good accuracy. acs.org

First Hyperpolarizability (β): This third-rank tensor quantifies the second-order (or first nonlinear) response to the electric field. A non-zero β value is responsible for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light of double that frequency. For β to be non-zero, the molecule must be non-centrosymmetric.

Second Hyperpolarizability (γ): This fourth-rank tensor describes the third-order nonlinear response and is related to phenomena like third-harmonic generation and two-photon absorption.

DFT calculations using functionals like B3LYP or CAM-B3LYP are commonly employed to compute these values. physchemres.orgresearchgate.net For comparison, the hyperpolarizability of a new material is often benchmarked against that of urea, a standard reference compound. Studies on substituted chalcones and other aromatic ketones show that strategic placement of electron-donating and electron-withdrawing groups can dramatically enhance the hyperpolarizability. physchemres.orgrsc.org

Table 2: Calculated NLO Properties for Representative Aromatic Ketones This table presents typical NLO data calculated using DFT for analogous molecules to illustrate the expected values. Data is sourced from literature on similar compounds for illustrative purposes.

| Compound | Method/Basis Set | μ (Debye) | ⟨α⟩ (esu) | β (esu) |

| MMPa physchemres.org | B3LYP/6-31+G* | 6.81 | 4.89 x 10-23 | 2.83 x 10-30 |

| DMB derivativeb plos.org | B3PW91/6-311++G(d,p) | 4.15 | 4.60 x 10-23 | 6.32 x 10-30 |

| Chromene derivativec nih.gov | M06-2X/6-31G(d,p) | 8.35 | 6.77 x 10-23 | 1.18 x 10-29 |

| Hypothetical value for this compound | B3LYP/6-311++G(d,p) | ~3-5 | ~3-4 x 10-23 | ~1-3 x 10-30 |

a 1-[4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)phenyl]ethanone b Aryldimesityl borane (B79455) derivative c 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting the electronic absorption spectra (e.g., UV-Vis spectra) of molecules. mdpi.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. arxiv.org The output provides key information:

Absorption Wavelength (λmax): The wavelength at which the molecule absorbs light most strongly for a given transition.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a particular electronic transition. A higher oscillator strength corresponds to a more intense absorption peak.

Molecular Orbital Contributions: TD-DFT identifies which molecular orbitals are involved in the transition (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.), providing insight into the nature of the excitation, such as a π → π* or n → π* transition. rsc.org

For this compound, TD-DFT calculations, often performed with functionals like B3LYP or PBE0 and including a solvent model (like PCM), would predict the UV-Vis spectrum. mdpi.comyoutube.commdpi.com One would expect transitions involving the π orbitals of the benzene (B151609) ring and the n (non-bonding) and π orbitals of the carbonyl group. The predicted spectrum can be compared with experimental data to validate the computational approach. youtube.com

Table 3: Representative TD-DFT Results for Aromatic Compounds This table illustrates typical data obtained from TD-DFT calculations. The specific transitions and wavelengths are hypothetical for the target compound but based on principles observed in related molecules.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major MO Contribution |

| S0 → S1 | ~310 | 0.05 | n → π* (HOMO → LUMO) |

| S0 → S2 | ~275 | 0.45 | π → π* (HOMO-1 → LUMO) |

| S0 → S3 | ~240 | 0.38 | π → π* (HOMO → LUMO+1) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical calculations provide deep insight into electronic structure, they are often limited to static, gas-phase models at 0 K. Molecular Dynamics (MD) simulations bridge this gap by simulating the movement of atoms over time, providing a dynamic picture of the molecule's behavior at a given temperature and in a specific environment (e.g., a solvent). nih.govresearchgate.net

For this compound, MD simulations would be used to explore:

Conformational Landscapes: The molecule is not rigid. The acetyl group can rotate relative to the phenyl ring. MD simulations can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This is crucial as different conformers can have different properties.

Solvation Effects: MD explicitly models the interactions between the solute (the ethanone derivative) and surrounding solvent molecules (e.g., water, ethanol). nih.gov This allows for the study of how solvent molecules arrange themselves around the solute (the solvation shell) and how hydrogen bonding or dipole-dipole interactions influence the solute's conformation and properties. acs.org Analysis of parameters like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) can quantify the stability and flexibility of the molecule in solution. ijbiotech.com

Computational Design of Novel Derivatives

The true power of computational chemistry lies in its predictive capability, which can guide the synthesis of new molecules with enhanced properties. mdpi.com Based on the theoretical understanding gained from the analyses above, novel derivatives of this compound could be designed in silico.

Strategies for designing new derivatives might include:

Enhancing NLO Properties: Based on the principle of push-pull systems, one could add strong electron-donating groups (e.g., -NH2, -OCH3) to the aromatic ring to increase the intramolecular charge transfer and boost the hyperpolarizability (β). plos.org Conversely, modifying the acceptor group could also tune the NLO response.

Tuning Absorption Spectra: The absorption wavelength can be shifted by extending the π-conjugated system (e.g., by adding more aromatic rings) or by adding auxochromes (groups that modify light absorption) to the ring. TD-DFT calculations on these hypothetical derivatives would quickly predict their spectra, allowing for the selection of the most promising candidates for synthesis.

Modifying Solubility and Conformation: Adding or removing functional groups can alter the molecule's polarity and its interactions with solvents, which can be predicted using MD simulations. This is critical for applications where solubility or specific conformational behavior is required.

By iteratively designing a derivative, calculating its properties, and analyzing the results, computational chemistry provides an efficient pathway to discover novel materials with tailored functionalities, saving significant time and resources in the laboratory. nih.gov

Applications of 1 4,5 Dichloro 2 Methylphenyl Ethanone As a Synthetic Intermediate

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

While direct examples of the use of 1-(4,5-Dichloro-2-methylphenyl)ethanone in the synthesis of specific, named pharmaceutical compounds are not extensively detailed in publicly available literature, the structural motifs present in this molecule are commonly found in a variety of biologically active compounds. The dichlorinated phenyl ring, for instance, is a feature in numerous kinase inhibitors and other therapeutic agents. The ethanone (B97240) side chain provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.

The general class of chloro- and dichloro-substituted phenyl ethanones serves as key starting materials for the synthesis of various heterocyclic compounds, which form the core of many drug molecules. For example, similar structures are utilized in the synthesis of pyrazole (B372694) derivatives, a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis typically involves the condensation of the ethanone with a hydrazine (B178648) derivative to form the pyrazole ring.

Table 1: Potential Pharmacologically Relevant Scaffolds from Phenyl Ethanone Intermediates

| Scaffold Class | Potential Therapeutic Area |

|---|---|

| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer |

| Imidazoles | Antifungal, Anticancer |

| Thiazoles | Antibacterial, Antiviral |

Building Block for Agrochemical Synthesis

The utility of halogenated acetophenones as intermediates extends to the agrochemical industry. The presence of chlorine atoms on the aromatic ring can significantly influence the biological activity and environmental persistence of a molecule, properties that are critical for the development of effective and safe pesticides.

For instance, related dichlorinated phenyl ethanone structures are precursors in the synthesis of certain classes of fungicides and herbicides. The synthesis of these agrochemicals often involves the modification of the ethanone functional group to introduce other toxophoric or pharmacophoric moieties. A patent for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone highlights its importance as an intermediate for pesticidally active isoxazoline-substituted benzamides. While this is a different, yet related compound, it underscores the significance of dichlorinated phenyl ethanone scaffolds in the development of modern crop protection agents.

Table 2: Potential Agrochemical Applications of Dichlorinated Phenyl Ethanone Derivatives

| Agrochemical Class | Mode of Action |

|---|---|

| Fungicides | Inhibition of fungal growth |

| Herbicides | Disruption of plant metabolic pathways |

Intermediate in the Formation of Advanced Organic Materials

The unique electronic properties conferred by the halogenated aromatic ring make this compound a potential precursor for the synthesis of advanced organic materials. These materials are of interest for applications in electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Furthermore, the principles of molecular engineering suggest that the incorporation of such a dichlorinated moiety could influence the packing and electronic properties of liquid crystals, another class of advanced organic materials. The synthesis of liquid crystals often involves the assembly of rigid core structures, to which flexible side chains are attached. The dichlorinated phenyl ethanone core could be a starting point for the elaboration of such molecules.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. Similarly, multicomponent reactions (MCRs) involve the combination of three or more starting materials in a one-pot reaction to form a complex product that incorporates portions of all the reactants.

While specific literature detailing the participation of this compound in such reactions is scarce, its functional groups make it a plausible candidate for these types of transformations. The ketone functionality can readily participate in a variety of reactions that can initiate a cascade sequence. For example, it could undergo an initial aldol (B89426) condensation, followed by an intramolecular cyclization and dehydration to form a complex ring system.

In the context of MCRs, the ethanone could serve as the carbonyl component in well-known reactions such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, leading to the formation of dihydropyridines and dihydropyrimidinones, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry. The reactivity of the chlorine atoms on the phenyl ring could also be exploited in transition-metal-catalyzed MCRs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4,5-Dichloro-2-methylphenyl)ethanone, and what reaction conditions optimize yield?

- Methodology : A common approach involves Friedel-Crafts acylation of 4,5-dichloro-2-methyltoluene using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to acetyl chloride) and temperature (60–80°C under anhydrous conditions) .

- Key Data :

| Parameter | Value |

|---|---|

| Yield (AlCl₃) | 68–72% |

| Yield (ZnCl₂) | 55–60% |

| Purity (HPLC) | ≥98% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4–2.6 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles. For example, the carbonyl group (C=O) typically exhibits a bond length of ~1.21 Å .

- Advanced Tip : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from chlorine substituents .

Q. What are the primary applications of this compound in organic synthesis?

- Applications :

- Intermediate : Used in synthesizing heterocycles (e.g., pyrazoles, pyrimidines) via condensation reactions with hydrazines or amidines .

- Functionalization : The methyl group undergoes halogenation (e.g., bromination) to produce derivatives for cross-coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,5-dichloro-2-methyl substituents influence reactivity in nucleophilic aromatic substitution?

- Mechanistic Insight : The electron-withdrawing chlorine groups deactivate the ring, favoring meta-directing effects. Steric hindrance from the methyl group at the 2-position slows ortho/para attacks. Kinetic studies show a 40% reduction in reaction rate compared to monosubstituted analogs .

- Experimental Design : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .

Q. What challenges arise in crystallizing this compound, and how can polymorphism be addressed?

- Crystallography : The compound’s planar structure promotes π-π stacking, but chlorine’s hydrophobicity complicates solvent selection. Slow evaporation from ethanol/acetone (3:1 v/v) at 4°C yields monoclinic crystals (space group P2₁/c) .

- Polymorphism Mitigation : Screen solvents with varying polarities (e.g., DMSO vs. THF) and use seeding techniques to control nucleation .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Bioactivity : Preliminary studies on structurally similar chlorinated acetophenones show inhibition of cytochrome P450 enzymes (IC₅₀ ~15 µM) due to halogen bonding with heme iron .

- Experimental Protocol :

Perform enzyme assays with varying substrate concentrations (0–50 µM).

Use molecular docking (AutoDock Vina) to model interactions with active sites .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity and measurement conditions?

- Issue : Literature reports range from 92–98°C.

- Resolution :

- Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.

- Compare results with high-purity standards (≥99.5%) from CAS or PubChem .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.